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Technical Profile: Branebrutinib (BMS-986195)

What is the fundamental mechanism of action of branebrutinib? Branebrutinib is a potent, highly

selective, oral, small-molecule covalent inhibitor of Bruton's tyrosine kinase (BTK). It irreversibly binds to

the cysteine 481 (Cys481) residue in the active site of BTK, leading to rapid inactivation of the enzyme [1]

[2] [3]. It has demonstrated over 5,000-fold selectivity for BTK over 240 other kinases, with only four

related Tec family kinases showing less than 5,000-fold selectivity [1].

What are the key pharmacokinetic (PK) and pharmacodynamic (PD) characteristics? The following

table summarizes the primary PK/PD data from a Phase I study in healthy participants [1]:

Parameter Value or Observation

Absorption Rapidly absorbed

Tmax (Time to Cmax) Within 1 hour

Plasma Half-life 1.2 - 1.7 hours

Time to Undetectable Plasma Levels Within 24 hours

BTK Occupancy Half-life 115 - 154 hours

BTK Occupancy after 10 mg dose 100% after a single dose
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This data highlights the key feature of branebrutinib: despite a very short plasma half-life, it achieves rapid

and sustained BTK occupancy due to its covalent, irreversible binding mechanism and the long half-life of

the BTK protein itself [1].

Experimental Protocols & Data Interpretation

How is BTK occupancy measured and interpreted? A specific mass spectrometry assay was used in

clinical studies to measure the ratio of drug-occupied to free BTK, providing high-resolution data on target

engagement [1].
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BTK Occupancy Assay Workflow

Data Interpretation & Troubleshooting

1. Blood Sample Collection
(From treated subject)

2. Cell Lysis & Protein Extraction

3. Tryptic Digestion
(Peptide generation)

4. Mass Spectrometry Analysis
(Measure drug-occupied vs. free BTK peptide)

5. Data Interpretation

High BTK Occupancy
 Expected PD effect

Low BTK Occupancy
 Check for:

• Dosing/Formulation Issue
• Sample Timing vs. Plasma Tmax

• Target Protein Turnover Rate

Click to download full resolution via product page

What are the primary in vivo efficacy models for branebrutinib? Robust in vivo efficacy of

branebrutinib was demonstrated in murine models of immune-mediated diseases, which are standard for

evaluating BTK inhibitors [1]:
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Collagen-Induced Arthritis (CIA) and Collagen Antibody-Induced Arthritis (CAIA) models:
Branebrutinib protected against clinically evident disease, histological joint damage, and bone
mineral density loss. Maximal efficacy was observed at doses ≥0.5 mg/kg administered orally once

daily, which achieved ≥90% inactivation of BTK in vivo [1].
Lupus Nephritis model (e.g., MRL/lpr mouse): Potent efficacy was observed, with robust inhibition

of BTK activity at doses as low as 0.2 mg/kg [1].
Lipopolysaccharide/Galactosamine (LPS/GalN)-induced hepatic injury model: A recent study

confirmed that branebrutinib limits inflammation and oxidative stress in this acute liver injury model
[4].

Troubleshooting & Research Considerations

How does branebrutinib compare to other BTK inhibitors in development? Branebrutinib is a covalent

(irreversible) inhibitor. Other BTK inhibitors, like fenebrutinib (Roche), are non-covalent and reversible

[5]. This fundamental difference impacts drug-target residence time and the potential to overcome certain

resistance mutations. The table below compares key agents:

Inhibitor
Binding
Mechanism

Key Development Stage (in
autoimmune focus)

Notable Characteristics

Branebrutinib Covalent /
Irreversible

Phase I (Healthy Volunteer) [1] High selectivity, rapid target
occupancy

Fenebrutinib Non-covalent /
Reversible

Phase III (Multiple Sclerosis) [5] CNS-penetrant

Zanubrutinib Covalent /
Irreversible

Approved for hematologic
malignancies; tested in COVID-19

[6] [7]

High selectivity, lower
incidence of off-target AEs

Evobrutinib Covalent /

Irreversible

Phase III (Multiple Sclerosis) [3] First BTKi reported in clinic

for MS

What should I consider when interpreting PK/PD data for branebrutinib?

Plasma Levels vs. Target Engagement: Do not equate low plasma concentration with a lack of

effect. The pharmacodynamic effect (BTK occupancy) persists long after the drug is cleared from
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plasma due to covalent binding [1].

Dosing Regimen: The long BTK occupancy half-life suggests that less frequent dosing than once
daily might be feasible for maintaining target coverage in chronic conditions [1].

Safety Profile: In the Phase I study, branebrutinib was well tolerated, with most adverse events
being mild to moderate. Liver safety has been a focus, with one serious AE leading to discontinuation

in the initial study [1] [5].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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